An In-depth Technical Guide to Methyl 3-trimethylsiloxy-2-butenoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3-trimethylsiloxy-2-butenoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-trimethylsiloxy-2-butenoate, a silyl enol ether derived from methyl acetoacetate, is a versatile and valuable reagent in modern organic synthesis. Its unique chemical structure, combining the functionalities of an enol ether and an ester, renders it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of methyl 3-trimethylsiloxy-2-butenoate, with a particular focus on its role in the Mukaiyama aldol reaction. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Chemical Structure and Isomerism
Methyl 3-trimethylsiloxy-2-butenoate possesses the chemical formula C8H16O3Si and a molecular weight of 188.30 g/mol .[1][2] The molecule features a carbon-carbon double bond, a methyl ester group, and a trimethylsiloxy group. The presence of the double bond gives rise to the possibility of E/Z isomerism. The IUPAC name for this compound is methyl 3-trimethylsilyloxybut-2-enoate.[3]
Key Structural Features:
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Silyl Enol Ether: The core functional group, where a trimethylsilyl group is attached to the oxygen of an enolate. This functionality is key to the compound's stability and nucleophilicity.
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Methyl Ester: An electron-withdrawing group that influences the reactivity of the double bond.
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Stereoisomerism: The molecule can exist as either the (E) or (Z) isomer, depending on the relative orientation of the substituents on the double bond. The isomeric composition can often be influenced by the synthetic method employed.
Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of methyl 3-trimethylsiloxy-2-butenoate is essential for its proper handling, purification, and characterization.
Physical Properties
| Property | Value | Source |
| CAS Number | 62269-44-7, 26767-00-0 | [3][4] |
| Molecular Formula | C8H16O3Si | [1][2] |
| Molecular Weight | 188.30 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 57-59 °C at 9 mmHg | [1] |
| Density | 0.939 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.444 | [1] |
Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl group (a sharp singlet around 0.2 ppm), the methyl group on the double bond (a singlet around 2.0-2.2 ppm), the vinyl proton (a singlet around 4.5-5.0 ppm), and the methyl ester group (a singlet around 3.6 ppm). The exact chemical shifts may vary slightly between the E and Z isomers.
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¹³C NMR Spectroscopy: The carbon NMR spectrum for the related ethyl 2-methyl-3-trimethylsiloxy-2-butenoate shows characteristic peaks for the carbonyl carbon, the olefinic carbons, the trimethylsilyl methyl carbons, and the ester and methyl group carbons.[5] By analogy, the methyl ester would exhibit similar shifts for the core structure.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands corresponding to the C=O stretching of the ester group (around 1710-1730 cm⁻¹), the C=C stretching of the enol ether (around 1650-1670 cm⁻¹), and the Si-O-C stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum of methyl 3-trimethylsiloxy-2-butenoate has been reported in the PubChem database.[3] The fragmentation pattern would be influenced by the presence of the trimethylsilyl group, often showing a prominent peak for the [M-15]⁺ ion due to the loss of a methyl group from the silyl moiety.
Synthesis of Methyl 3-trimethylsiloxy-2-butenoate
The synthesis of silyl enol ethers, including methyl 3-trimethylsiloxy-2-butenoate, is a well-established transformation in organic chemistry. The most common method involves the reaction of a carbonyl compound with a silylating agent in the presence of a base. For methyl 3-trimethylsiloxy-2-butenoate, the logical precursor is methyl acetoacetate.
Experimental Protocol: Synthesis from Methyl Acetoacetate
This protocol is a generalized procedure based on common methods for the synthesis of silyl ketene acetals from esters.[5]
Materials:
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Methyl acetoacetate
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Triethylamine (Et₃N), freshly distilled
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Trimethylsilyl chloride (TMSCl), freshly distilled
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous sodium sulfate
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Argon or nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with methyl acetoacetate and anhydrous solvent.
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Addition of Base: Triethylamine is added to the flask, and the mixture is stirred under an inert atmosphere.
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Silylation: Trimethylsilyl chloride is added dropwise to the stirred solution at a controlled temperature (often at room temperature or slightly below). The reaction is typically exothermic, and the rate of addition should be adjusted to maintain the desired temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
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Workup: Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield methyl 3-trimethylsiloxy-2-butenoate as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
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Inert Atmosphere: Silyl enol ethers are sensitive to moisture, which can lead to hydrolysis back to the starting carbonyl compound. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.
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Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent premature hydrolysis of the product and the silylating agent.
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Freshly Distilled Reagents: Triethylamine and trimethylsilyl chloride are often distilled before use to remove any impurities, particularly water and HCl, which can interfere with the reaction.
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Controlled Addition: The dropwise addition of trimethylsilyl chloride helps to control the exothermic nature of the reaction and prevent the formation of byproducts.
Reactivity and Applications: The Mukaiyama Aldol Reaction
The primary application of methyl 3-trimethylsiloxy-2-butenoate lies in its use as a nucleophile in the Mukaiyama aldol reaction. This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or a ketone, to form a β-hydroxy carbonyl compound.[6]
Mechanism of the Mukaiyama Aldol Reaction
The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as titanium tetrachloride (TiCl₄), which increases the electrophilicity of the carbonyl carbon. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon to form a new carbon-carbon bond. Subsequent aqueous workup cleaves the silyl ether to reveal the β-hydroxy ester product.[7]
Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde
This protocol is a representative procedure for the Mukaiyama aldol reaction using a silyl ketene acetal and an aldehyde.
Materials:
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Methyl 3-trimethylsiloxy-2-butenoate
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Benzaldehyde, freshly distilled
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Titanium tetrachloride (TiCl₄), as a solution in dichloromethane
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.
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Addition of Lewis Acid and Aldehyde: Titanium tetrachloride solution is added to the flask, followed by the dropwise addition of a solution of benzaldehyde in dichloromethane. The mixture is stirred at -78 °C for a few minutes.
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Addition of Silyl Enol Ether: A solution of methyl 3-trimethylsiloxy-2-butenoate in dichloromethane is added dropwise to the reaction mixture.
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Reaction Progress: The reaction is stirred at -78 °C and monitored by TLC.
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Quenching: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution at -78 °C.
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Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Trustworthiness of the Protocol:
This self-validating protocol includes monitoring by TLC to ensure reaction completion and a standard aqueous workup to isolate the product. The final purification by column chromatography ensures the isolation of a pure product, which can be characterized by spectroscopic methods to confirm its structure.
Safety and Handling
Methyl 3-trimethylsiloxy-2-butenoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]
Conclusion
Methyl 3-trimethylsiloxy-2-butenoate is a powerful and versatile reagent in organic synthesis. Its ability to act as a stable and effective nucleophile in the Mukaiyama aldol reaction makes it a valuable tool for the construction of complex molecules with high levels of stereocontrol. The protocols and information provided in this guide are intended to facilitate the successful application of this reagent in a research setting.
